molecular formula C18H22FN3O B607035 Decarboxy Enrofloxacin CAS No. 131775-99-0

Decarboxy Enrofloxacin

Cat. No. B607035
M. Wt: 315.39
InChI Key: MHZWALDGPXSPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarboxy Enrofloxacin is an impurity reference material of Enrofloxacin . Enrofloxacin is an antibiotic agent from the fluoroquinolone family . It reveals strong antibiotic activity against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

Enrofloxacin is synthesized from nalidixic acid . To improve the solubility of enrofloxacin, the enrofloxacin mesylate (EM) was obtained by a chemical synthesis method .


Molecular Structure Analysis

The molecular formula of Decarboxy Enrofloxacin is C18H22FN3O . It has a molecular weight of 315.39 . The structure contains 48 bonds in total; 26 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 aromatic tertiary amines .


Chemical Reactions Analysis

Enrofloxacin degradation has been studied using nanometer zero-valent copper (nZVC) as the catalyst . At higher reaction temperatures, higher degradation efficiency occurred .


Physical And Chemical Properties Analysis

Decarboxy Enrofloxacin has a molecular weight of 315.39 . The elemental composition is C, 68.55; H, 7.03; F, 6.02; N, 13.32; O, 5.07 .

Scientific Research Applications

1. Environmental Degradation

Enrofloxacin, a fluoroquinolone antibiotic, poses serious threats to human and livestock health due to its increased levels in aquatic environments. Research has explored its degradation in water using a gas–liquid nanosecond pulsed dielectric barrier discharge (nsp-DBD) plasma reactor, showing complete degradation with high-energy yield, suggesting this method as a cost-effective technology for remediating antibiotic-polluted water systems (Aggelopoulos et al., 2020).

2. Veterinary Medicine Applications

In veterinary medicine, enrofloxacin's bitter taste limits its clinical applications. A study developed double-coated taste-masking microparticles of enrofloxacin, significantly improving its palatability for veterinary use, indicating potential for more dosage forms for this drug (Liu et al., 2017).

3. Aquaculture Usage

4. Biological Response Studies

Studies on Escherichia coli have shown that exposure to enrofloxacin results in differential protein expression. These findings indicate physiological basis and background for resistance to enrofloxacin, providing insights into bacterial resistance mechanisms (Qi et al., 2013).

5. Formulation Improvements

Research on improving enrofloxacin formulations includes developing polyvinylpyrrolidone oral films to enhance its solubility and bioavailability. These films demonstrated improved water uptake and showed promise for respiratory infections treatment in animals (Kumar et al., 2014).

6. Ecotoxicological Studies

The ecotoxicity of enrofloxacin and its removal by microalgal species and their consortium have been investigated. This study showed the potential of microalgae in removing enrofloxacin from aquatic environments, highlighting the environmental impact of this antibiotic (Xiong et al., 2017).

Safety And Hazards

Decarboxy Enrofloxacin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research on enrofloxacin should include a search for new strategies that will reduce the toxicity of this antibiotic, as well as allow its safer and more efficient degradation . Molecular mechanisms of enrofloxacin-mediated toxic effects on animal and human cells should be determined to make such a search effective .

properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWALDGPXSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157205
Record name Decarboxy enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarboxy Enrofloxacin

CAS RN

131775-99-0
Record name Decarboxy enrofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXY ENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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